2-(4-((3,4-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine
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Overview
Description
2-[4-(3,4-DIMETHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-N,N,6-TRIMETHYLPYRIMIDIN-4-AMINE is a complex organic compound that features a piperazine ring, a sulfonyl group, and a pyrimidine core
Preparation Methods
The synthesis of 2-[4-(3,4-DIMETHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-N,N,6-TRIMETHYLPYRIMIDIN-4-AMINE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperazine intermediate: This involves the reaction of piperazine with 3,4-dimethoxybenzenesulfonyl chloride under basic conditions to form the sulfonylated piperazine intermediate.
Coupling with pyrimidine: The sulfonylated piperazine intermediate is then reacted with 4-chloro-6-methylpyrimidine in the presence of a base to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.
Chemical Reactions Analysis
2-[4-(3,4-DIMETHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-N,N,6-TRIMETHYLPYRIMIDIN-4-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles like amines or thiols replace the chlorine atom.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon).
Scientific Research Applications
2-[4-(3,4-DIMETHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-N,N,6-TRIMETHYLPYRIMIDIN-4-AMINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: It is investigated for its pharmacokinetic properties and potential use in drug development.
Biological Research: The compound is used in studies to understand its effects on cellular processes and molecular pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[4-(3,4-DIMETHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-N,N,6-TRIMETHYLPYRIMIDIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-[4-(3,4-DIMETHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-N,N,6-TRIMETHYLPYRIMIDIN-4-AMINE can be compared with other similar compounds, such as:
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
- 1,4-BIS(4-(2,3-DICHLOROPHENYL)PIPERAZIN-1-YL)BUTANE DIHYDROCHLORIDE .
- 6-[4-(3,4-DIMETHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-N,N,2-TRIMETHYLPYRIMIDIN-4-AMINE .
These compounds share structural similarities, such as the presence of a piperazine ring and sulfonyl group, but differ in their specific substituents and overall molecular structure. The uniqueness of 2-[4-(3,4-DIMETHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-N,N,6-TRIMETHYLPYRIMIDIN-4-AMINE lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C19H27N5O4S |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
2-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine |
InChI |
InChI=1S/C19H27N5O4S/c1-14-12-18(22(2)3)21-19(20-14)23-8-10-24(11-9-23)29(25,26)15-6-7-16(27-4)17(13-15)28-5/h6-7,12-13H,8-11H2,1-5H3 |
InChI Key |
AAASLCNSYXZCQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)N(C)C |
Origin of Product |
United States |
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